
3-p-Coumaroylquinic acid
Vue d'ensemble
Description
3-p-Coumaroylquinic acid is a naturally occurring cinnamate ester found in various plants. It is known for its antibacterial properties and potential as a substitute for antibiotics in combating opportunistic fungal infections . The compound has a molecular formula of C16H18O8 and a molecular weight of 338.31 g/mol .
Mécanisme D'action
Target of Action
The primary target of 3-p-Coumaroylquinic acid is the glucose uptake mechanism in the intestines . By interacting with this mechanism, the compound can influence the body’s glucose levels.
Mode of Action
This compound acts by hindering glucose uptake in the intestines . This interaction results in a decrease in the amount of glucose that enters the bloodstream, thereby reducing overall glucose levels.
Biochemical Pathways
The compound’s action on the glucose uptake mechanism can be linked to the glycolysis pathway . By hindering glucose uptake, this compound indirectly affects this pathway, leading to a decrease in the production of ATP, the body’s main energy currency .
Pharmacokinetics
Given its role in hindering glucose uptake in the intestines, it can be inferred that the compound has a significant presence in the gastrointestinal tract . Its impact on bioavailability is likely related to its influence on glucose levels in the body.
Result of Action
The primary result of this compound’s action is a decrease in blood glucose levels . This can have various effects on the body, including potential benefits for individuals with high blood sugar levels. Additionally, the compound has been found to possess antibacterial characteristics, suggesting it may also play a role in combating certain infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV-B stress in plants has been shown to affect the biosynthesis of phenolic compounds, including this compound
Analyse Biochimique
Biochemical Properties
3-p-Coumaroylquinic acid plays a crucial role in biochemical reactions, particularly in plant metabolism. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its biosynthesis and metabolism. The compound is known to inhibit glucose uptake in the intestines, contributing to its hypoglycemic effects . Additionally, it exhibits antibacterial properties by disrupting bacterial cell membranes and interacting with membrane proteins .
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce membrane hyperpolarization and increase membrane fluidity in bacterial cells, leading to the disruption of membrane integrity . In mammalian cells, it influences glucose metabolism by inhibiting glucose uptake, which can affect cellular energy balance and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to membrane lipids and proteins, causing conformational changes that disrupt membrane integrity . The compound also interacts with cytochrome P450 enzymes, facilitating its own metabolism and the production of other bioactive compounds . Additionally, it can modulate gene expression by influencing transcription factors and signaling pathways involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of its antimicrobial and hypoglycemic properties .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it exhibits beneficial effects such as antioxidant and hypoglycemic activities. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway, which is responsible for the biosynthesis of various phenolic compounds. It interacts with enzymes such as cytochrome P450 and hydroxylases, which facilitate its conversion to other bioactive compounds . The compound also affects metabolic flux by modulating the levels of key metabolites involved in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. It can accumulate in certain tissues, particularly those involved in metabolic regulation, such as the liver and intestines . The compound’s distribution is influenced by its interactions with membrane transporters and binding proteins that facilitate its uptake and localization .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by its subcellular localization, as it interacts with different biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, where it can exert its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-p-Coumaroylquinic acid can be synthesized through the esterification of 4-coumaric acid with quinic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, particularly those belonging to the Asteraceae family . The extraction process includes solvent extraction using ethanol or methanol, followed by purification steps to isolate the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups, to form various esters and ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various esters and ethers.
Applications De Recherche Scientifique
3-p-Coumaroylquinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its antibacterial, antioxidant, and anti-inflammatory properties.
Industry: Utilized as a natural preservative and antioxidant in food and cosmetic products.
Comparaison Avec Des Composés Similaires
Chlorogenic acid: Another ester of quinic acid with similar antioxidant properties.
5-O-p-Coumaroylquinic acid: A positional isomer with similar biological activities.
Uniqueness: 3-p-Coumaroylquinic acid is unique due to its specific ester linkage at the 3-position of quinic acid, which imparts distinct biological activities and chemical reactivity compared to its isomers .
Propriétés
IUPAC Name |
(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSEYFENKXDIS-QHAYPTCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344004 | |
| Record name | 3-O-p-Coumaroylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-O-p-Coumaroylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87099-71-6 | |
| Record name | 3-p-Coumaroylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-p-Coumaroylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301344004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-P-COUMAROYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AF7V9VW0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
247 - 248 °C | |
| Record name | 3-O-p-Coumaroylquinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , ] Research has shown that 3-p-Coumaroylquinic acid possesses several biological activities, including:
- Anti-diabetic and Anti-hyperglycemic: Studies on alloxan-induced diabetic mice suggest this compound can help manage blood glucose levels. []
- Anti-inflammatory: The compound has exhibited anti-inflammatory properties in carrageenan-induced paw edema in Wistar rats. []
- Anti-methanogenic: this compound, found in Piper betle leaves, has shown potential in reducing methane production in in vitro studies on Eragrostis curvula hay. []
- Anti-cancer: This compound has been identified as a potential anticancer agent in yellow camellias, exhibiting activity against MDA-MB-231 human breast cancer cells. []
A: [] Studies indicate this compound might contribute to anti-hyperuricemia effects through multiple mechanisms:
- Xanthine Oxidase (XO) Inhibition: Molecular docking studies suggest it can potentially inhibit XO, an enzyme crucial for uric acid production. []
- Regulation of Renal Urate Transporters: It may also regulate renal urate transporters, influencing uric acid excretion from the body. []
A: [, ] this compound is thought to contribute to plant defense mechanisms, particularly in response to fungal pathogens:
- Phytoalexin Induction: Treatment of cotton plants with sugarcane stem residue filtrate (containing this compound) led to the accumulation of this compound, along with other phenolics, and enhanced resistance against Fusarium oxysporum f. sp. vasinfectum. []
- Disease Resistance: Increased levels of this compound in cotton plants were associated with reduced disease severity caused by Fusarium wilt. []
A: [, , , , , , , , , , , , , , , , , ] this compound has been identified in a variety of plants, including:
- Fruits: Domestic plums (Prunus domestica L.) [], apricots (Prunus armeniaca L.) [], loquat (Eriobotrya japonica) [], and sweet cherries (Prunus avium L.) []
- Medicinal Plants: Hypericum perforatum [, , , ], Ixeris sonchifolia [], Ammodaucus leucotrichus [], and yellow camellias [].
- Other Plants: Cotton (Gossypium hirsutum L.) [, ], Lactuca saligna [], Ugni candollei (white murta) [], Piper betle leaves [], tronchuda cabbage (Brassica oleracea L. var. costata DC) [, , ], kinnow (Citrus reticulata L.) peel [], bamboo shoot shell [], and European silver birch (Betula pendula Roth) [].
A: [, , , , , , , , , , , , , ] Several analytical techniques are employed for the identification and quantification of this compound:
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like Diode Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS or ESI-Q/TOF-MS). [, , , , , , , , , , , , ]
- Ultra-Performance Liquid Chromatography (UPLC): Often coupled with ESI-ORBITRAP MS for higher resolution and sensitivity in analyzing complex plant extracts. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


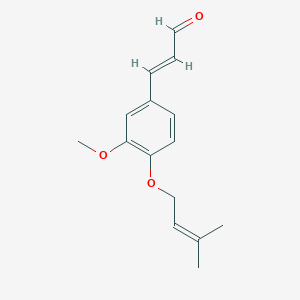

![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate](/img/structure/B1243320.png)
![[(2R,3R,4S,5R)-2-[[[(2S)-2-(2,4-dichloro-5-methoxyphenoxy)propanoyl]amino]methyl]-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B1243321.png)
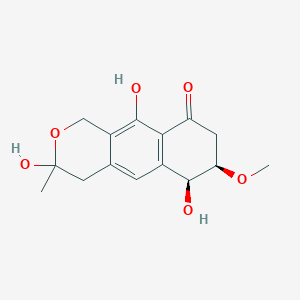
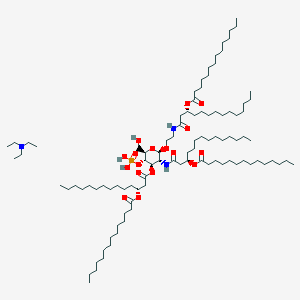

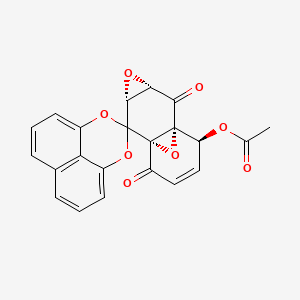
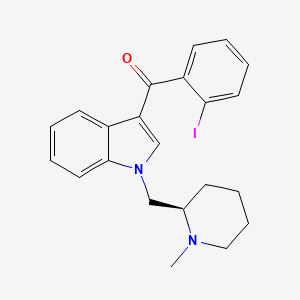

![1-O-methyl 4-O-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethyl] butanedioate](/img/structure/B1243335.png)
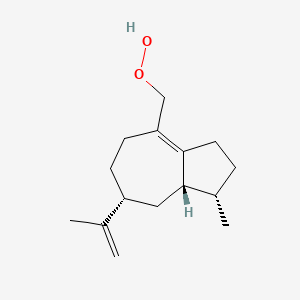
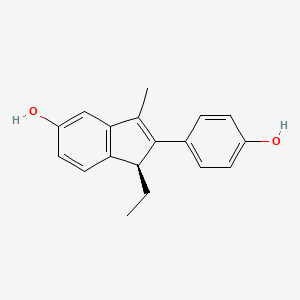
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol](/img/structure/B1243340.png)
